molecular formula C11H9ClN2O3 B2530335 methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate CAS No. 2108806-20-6

methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No. B2530335
CAS RN: 2108806-20-6
M. Wt: 252.65
InChI Key: AQZZTYSIQXQJBX-UHFFFAOYSA-N
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Description

The compound of interest, methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate, is a derivative of quinazolinone, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, they offer insights into the synthesis and properties of closely related quinazolinone derivatives.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors such as anthranilic acid. For instance, one study describes the synthesis of methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, a compound related to our compound of interest, through a series of reactions including esterification, chloroacetylation, and cyclization . Another study reports the synthesis of a quinazolinone derivative by selective nucleophilic attack, followed by a series of reactions to obtain the final product . These methods highlight the versatility of quinazolinone chemistry and the potential pathways that could be adapted for the synthesis of methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of quinazolinone derivatives. For example, the crystal structure of a quinazolinone derivative was determined, revealing an orthorhombic system and providing detailed measurements of the unit cell dimensions . Another study reported the crystal structure of a different quinazolinone derivative, showing a coplanar conformation of the styrylquinoline subunit . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions to form new compounds. The synthesis of hydrazones from a quinazolinone moiety involves the reaction of a precursor with aromatic aldehydes under boiling conditions . Additionally, the introduction of different functional groups, such as chloropropoxy or methyloxybenzenesulfonyloxy groups, can be achieved through specific reactions, as demonstrated in the studies . These reactions expand the chemical diversity of quinazolinone derivatives and can be tailored to produce compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are characterized using various spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly used to identify and confirm the structure of synthesized compounds . The solubility, melting points, and stability of these compounds can also be determined to facilitate their use in further applications, such as biological testing or material science.

Scientific Research Applications

Synthesis and Derivative Formation

Chemical Synthesis and Derivative Production
Methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has been utilized as a precursor in the synthesis of various heterocyclic compounds. For example, AL-ALAAF and Al-iraqi (2021) detailed the synthesis of new hydrazone derivatives from a quinazolinone moiety, starting from anthranilic acid and proceeding through several intermediate compounds, including methyl α-chloroacetamido benzoate and methyl α-[(4-oxoquinazolin-2-yl)thio]acetate (AL-ALAAF & Al-iraqi, 2021).

Pharmacological Derivatives and Applications
Various pharmacological derivatives of the compound have been synthesized, focusing on enhancing anti-inflammatory, analgesic, and antibacterial properties. Kumar, Lal, and Rani (2014) synthesized a series of azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents, indicating the compound's relevance in medical chemistry (Kumar, Lal, & Rani, 2014).

Structural and Spectral Studies

Characterization and Spectral Analysis
A. Saeed et al. (2014) carried out structural and spectral characterization of compounds synthesized from methyl 2-(quinolin-8-yloxy) acetate, which shows the compound’s role in complex chemical structures (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure and Crystallography
Mague et al. (2017) presented a study on the molecular structure of a related compound, highlighting its crystallography and molecular interactions, indicating the utility of methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate in structural and material sciences (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Antimicrobial and Antitumor Activity

Antimicrobial Applications
Research by Singh et al. (2010) focused on the synthesis of compounds for antibacterial activity against various pathogens, showcasing the compound's role in the development of new antimicrobial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antitumor Properties
Forsch, Wright, and Rosowsky (2002) synthesized and tested analogues of methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate as inhibitors of tumor cell growth in culture, indicating its potential in cancer treatment research (Forsch, Wright, & Rosowsky, 2002).

properties

IUPAC Name

methyl 2-(8-chloro-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9(15)5-14-6-13-10-7(11(14)16)3-2-4-8(10)12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZZTYSIQXQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (8-chloro-4-oxoquinazolin-3(4H)-yl)acetate

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